molecular formula C9H9ClO2 B1359802 4-Chlorophenyl glycidyl ether CAS No. 2212-05-7

4-Chlorophenyl glycidyl ether

Cat. No.: B1359802
CAS No.: 2212-05-7
M. Wt: 184.62 g/mol
InChI Key: KSLSZOOZWRMSAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl glycidyl ether can be synthesized through the Williamson Ether Synthesis . This method involves the reaction of 4-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the epoxide ring of epichlorohydrin, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same Williamson Ether Synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-chlorophenyl glycidyl ether primarily involves the epoxide ring-opening reactions . The epoxide group is highly reactive and can be attacked by nucleophiles, leading to the formation of various substituted products . This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

  • Glycidyl 4-methoxyphenyl ether
  • Benzyl glycidyl ether
  • 4-Chlorodiphenyl ether

Comparison: 4-Chlorophenyl glycidyl ether is unique due to the presence of both an epoxide group and a chlorophenyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds like glycidyl 4-methoxyphenyl ether and benzyl glycidyl ether, this compound offers different reactivity patterns due to the electron-withdrawing effect of the chlorine atom .

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLSZOOZWRMSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2212-05-7
Record name 2-[(4-Chlorophenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2212-05-7
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Record name Propane, 1-(p-chlorophenoxy)-2,3-epoxy-
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Record name 2212-05-7
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Record name 4-chlorophenyl 2,3-epoxypropyl ether
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Synthesis routes and methods

Procedure details

The title compound was prepared from 4-chlorophenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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